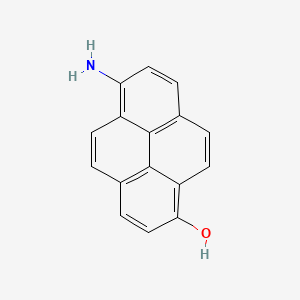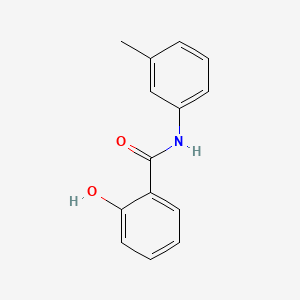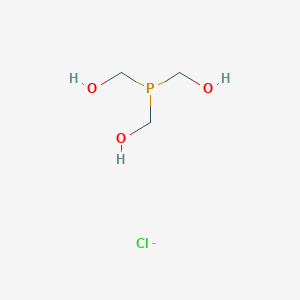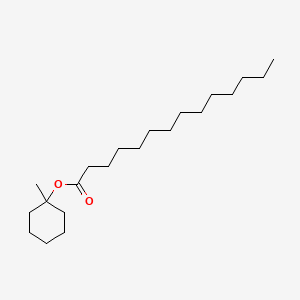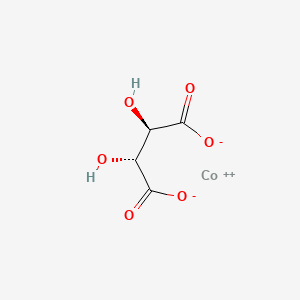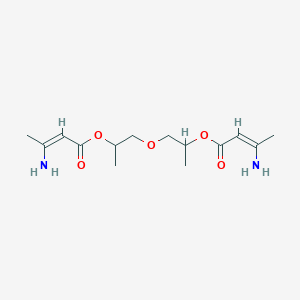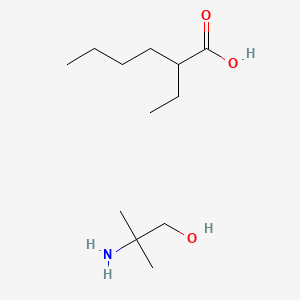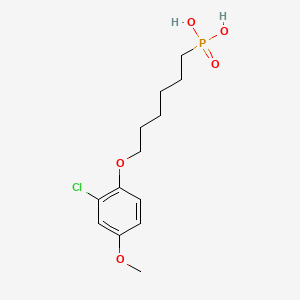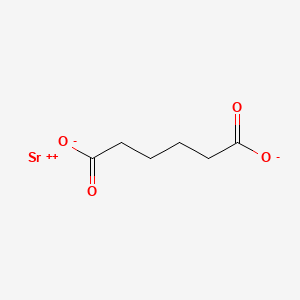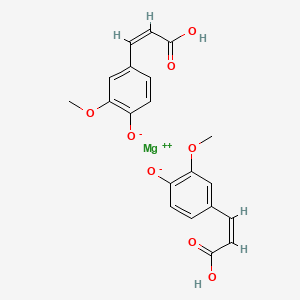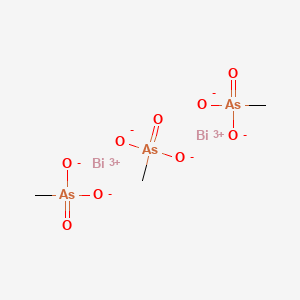
Dibismuth tris(methylarsonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibismuth tris(methylarsonate) is an organobismuth compound with the molecular formula C3H9As3Bi2O9. It is a relatively complex compound that contains bismuth, arsenic, carbon, hydrogen, and oxygen atoms. Organobismuth compounds are known for their low toxicity and low radioactivity, making them attractive for various applications in chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth tris(methylarsonate) typically involves the reaction of bismuth salts with methylarsonic acid. One common method is to react bismuth nitrate with methylarsonic acid in an aqueous medium under controlled pH conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of dibismuth tris(methylarsonate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bismuth salts and methylarsonic acid, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through multiple recrystallization steps to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dibismuth tris(methylarsonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: The methylarsonate groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds .
Aplicaciones Científicas De Investigación
Dibismuth tris(methylarsonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in antimicrobial applications.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of dibismuth tris(methylarsonate) involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial effects. The compound can interfere with metal ion homeostasis and induce oxidative stress, which contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Bismuth subgallate
- Bismuth subsalicylate
- Bismuth nitrate
- Bismuth oxide
Uniqueness
Dibismuth tris(methylarsonate) is unique due to its specific combination of bismuth and methylarsonate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
85237-42-9 |
|---|---|
Fórmula molecular |
C3H9As3Bi2O9 |
Peso molecular |
831.82 g/mol |
Nombre IUPAC |
dibismuth;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/3CH5AsO3.2Bi/c3*1-2(3,4)5;;/h3*1H3,(H2,3,4,5);;/q;;;2*+3/p-6 |
Clave InChI |
NHCRDWRQVGLZBT-UHFFFAOYSA-H |
SMILES canónico |
C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].C[As](=O)([O-])[O-].[Bi+3].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


